
N1-(4-chloro-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-chloro-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide, commonly known as CMO or oxalamide, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CMO is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of CMO is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. CMO has also been shown to modulate the activity of certain signaling pathways involved in inflammation and apoptosis.
Biochemical and Physiological Effects
CMO has been shown to have a range of biochemical and physiological effects, including anti-inflammatory activity, inhibition of cancer cell growth, and induction of apoptosis in cancer cells. Additionally, CMO has been shown to modulate the activity of certain signaling pathways involved in inflammation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using CMO in lab experiments is its cost-effectiveness and ease of synthesis. Additionally, CMO has been shown to have a range of potential applications in various research fields. However, one limitation of using CMO in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research involving CMO. One area of interest is in the development of CMO-based therapeutics for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of CMO and its potential applications in various research fields.
Synthesis Methods
The synthesis of CMO involves a multi-step process that begins with the reaction of 4-chloro-2-methylaniline with furfural to form an imine intermediate. This intermediate is then reacted with oxalic acid dihydrate to form the final product, CMO. The synthesis of CMO has been optimized to yield high purity and high yields, making it a cost-effective compound for research purposes.
Scientific Research Applications
CMO has been shown to have a range of potential applications in scientific research. One area of interest is in the field of cancer research, where CMO has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, CMO has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Properties
IUPAC Name |
N'-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-9-7-10(15)4-5-12(9)17-14(19)13(18)16-8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAXDQVIRSIDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
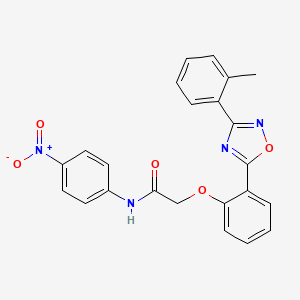
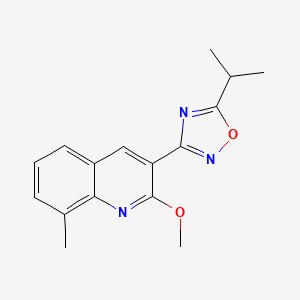

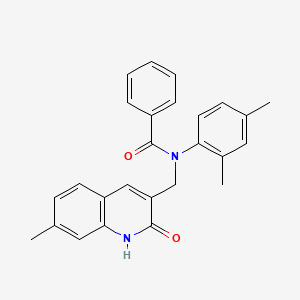

![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)

![3-methyl-6-(4-methylpiperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7692057.png)

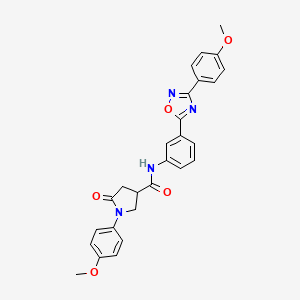
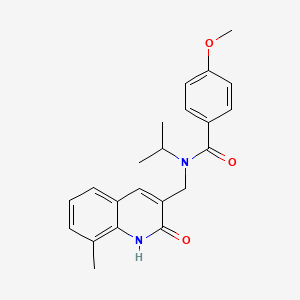
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
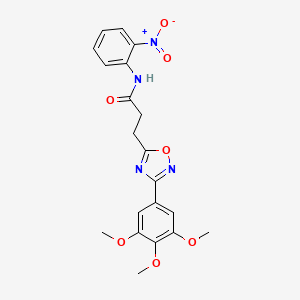
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)
